B1578844 [Leu33]-beta-Amyloid (1-40)

[Leu33]-beta-Amyloid (1-40)

Cat. No.: B1578844
M. Wt: 4386.0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Leu33]-beta-Amyloid (1-40) is a useful research compound. Molecular weight is 4386.0. The purity is usually 95%.
BenchChem offers high-quality [Leu33]-beta-Amyloid (1-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Leu33]-beta-Amyloid (1-40) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Functional Insights

The beta-amyloid peptides, including Aβ(1-40), are derived from the amyloid precursor protein (APP) through proteolytic cleavage by β and γ secretases. The Aβ(1-40) fragment is known to form fibrils and is associated with the development of amyloid plaques in the brains of Alzheimer's patients. The structural characteristics of Aβ peptides influence their aggregation properties, toxicity, and interactions with neuronal cells .

Research Applications

  • Pathophysiological Studies :
    • Aβ(1-40) plays a significant role in AD pathology, where its accumulation leads to synaptic dysfunction and neurodegeneration. Studies have shown that soluble oligomers of Aβ(1-40) are more toxic than fibrillar forms, highlighting the importance of early-stage aggregates in disease progression .
    • Research involving transgenic mouse models has demonstrated that Aβ(1-40) contributes to neurofibrillary tangles when combined with tau protein, indicating a synergistic effect in neurodegeneration .
  • Therapeutic Development :
    • Investigations into immunotherapy targeting Aβ(1-40) aim to reduce plaque burden and improve cognitive function in AD models. Passive immunization strategies using antibodies against Aβ have shown promise in preclinical studies .
    • The manipulation of Aβ(1-40) levels through pharmacological agents or dietary interventions is being explored as a potential therapeutic approach to mitigate cognitive decline .
  • Biomarker Discovery :
    • The ratio of Aβ(1-40) to Aβ(1-42) in cerebrospinal fluid (CSF) serves as a biomarker for differential diagnosis between AD and other neurodegenerative disorders like frontotemporal lobar degeneration (FTLD). Alterations in these ratios can provide insights into disease mechanisms and progression .

Case Studies

  • Neurotoxicity Assessment : In one study, rats received bilateral injections of Aβ(1-40) into the hippocampus to evaluate its effects on memory and behavior. Results indicated that while acute administration did not significantly alter performance, chronic exposure led to long-term deficits in memory tasks .
  • Fibril Formation Analysis : Research has characterized different fibril conformations formed by varying ratios of Aβ(1-40) and Aβ(1-42). These studies revealed that specific conformational changes could affect neuronal health, emphasizing the need for detailed structural analysis in therapeutic contexts .

Data Table: Comparative Analysis of Aβ Peptides

FeatureAβ(1-40)Aβ(1-42)
Aggregation RateLower than Aβ(1-42)Higher propensity for aggregation
ToxicityLess toxic than oligomersHighly neurotoxic
Role in Plaque FormationContributes to plaque structureMajor component of senile plaques
Clinical RelevanceBiomarker for ADStrongly correlated with disease onset

Properties

Molecular Weight

4386.0

sequence

DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIILLMVGGVV

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.